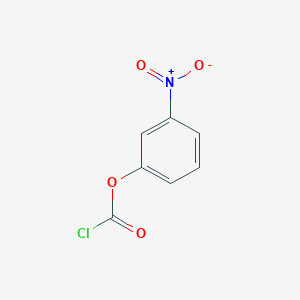

3-Nitrophenyloxycarbonyl chloride

Overview

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Nitrophenyloxycarbonyl chloride are not extensively detailed in the sources found. The compound has a molecular weight of 201.56400 , but other properties such as density, boiling point, melting point, and solubility are not provided.Scientific Research Applications

Chemical Synthesis and Derivative Formation

3-Nitrophenyloxycarbonyl chloride is used in chemical synthesis. For example, it has been employed in the preparation of 3-nitro-2-pyridinesulfenyl chloride, which is then used to synthesize N(α)-tert-butoxycarbonyl-S-3-nitro-2-pyridinesulfenyl derivatives of cysteine and D-penicillamine. These derivatives are significant in medicinal chemistry and biochemistry research (Ueki, Honda, Kazama, & Katoh, 1994).

Environmental Applications

3-Nitrophenyloxycarbonyl chloride derivatives are used in environmental science, particularly in the degradation of harmful substances. For example, boron-doped diamond film electrodes, which can be derived from this compound, have been utilized to electrochemically destroy N-nitrosodimethylamine in reverse osmosis concentrates. This process is important for ensuring water safety and environmental protection (Chaplin, Schrader, & Farrell, 2010).

Surface Modification and Nanotechnology

In the field of nanotechnology and material science, derivatives of 3-nitrophenyloxycarbonyl chloride are used for surface modification. For example, 4-nitrophenyl sulfenyl chloride, a related compound, has been used to form densely packed aromatic SAMs (Self-Assembled Monolayers) on gold surfaces. These SAMs have applications in electronics, sensors, and other technologies (Houmam, Muhammad, Chahma, Koczkur, & Thomas, 2011).

Biochemical Analysis

In biochemical analysis, certain chlorides related to 3-nitrophenyloxycarbonyl chloride are utilized for amino acid analysis via high-performance liquid chromatography. They serve as reagents for pre-column derivatization of amino acids, which is crucial in the quantitative analysis of proteins and peptides (Bru¨ckner & Lu¨pke, 1995).

Medical Research

In medical research, some derivatives of 3-nitrophenyloxycarbonyl chloride are utilized for advanced imaging techniques. For instance, nitroxide radicals derived from such compounds can be used as functional image contrast agents in magnetic resonance imaging (MRI). This application is vital in clinical cancer research for non-invasively providing tissue redox status information, enhancing the understanding of tumor environments (Matsumoto, Hyodo, Matsumoto, Koretsky, Sowers, Mitchell, & Krishna, 2006).

Electrochemical Detection

Compounds derived from 3-nitrophenyloxycarbonyl chloride are also used in the development of sensors for detecting environmental pollutants. For example, electrodes modified with nanoparticles stabilized with silsesquioxane chloride, a derivative, have been employed for the electrochemical detection of nitrophenol isomers, crucial in environmental monitoring and safety (Gerent & Spinelli, 2017).

Corrosion Inhibition

Additionally, derivatives of 3-nitrophenyloxycarbonyl chloride, like yttrium 3-(4-nitrophenyl)-2-propenoate, have been studied for their effectiveness as corrosion inhibitors for copper alloys. This is significant in materials science for extending the life and performance of metal components in various industries (Nam, Thang, Hoai, & Hiển, 2016).

properties

IUPAC Name |

(3-nitrophenyl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-7(10)13-6-3-1-2-5(4-6)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYFJCQVACHCGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462634 | |

| Record name | 3-nitrophenyloxycarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitrophenyloxycarbonyl chloride | |

CAS RN |

14235-05-3 | |

| Record name | 3-nitrophenyloxycarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

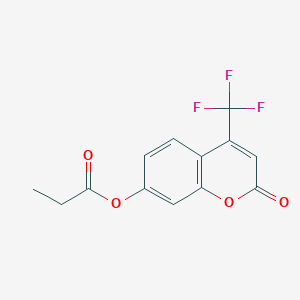

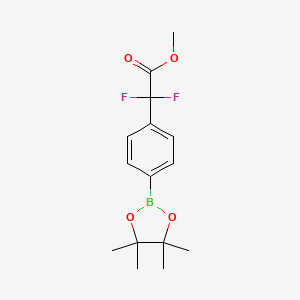

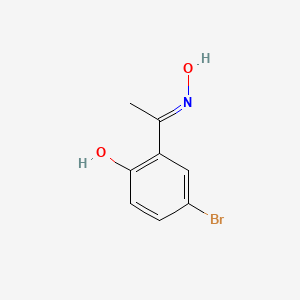

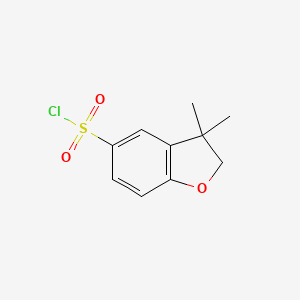

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phosphine sulfide, [2-(diphenylphosphino)ethyl]diphenyl-](/img/structure/B1652234.png)

![N-[3-(2,2-dimethylpropyl)-1H-pyrazol-5-yl]-1-oxo-1,2-dihydroisoquinoline-3-carboxamide](/img/structure/B1652235.png)

![2-Oxa-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B1652238.png)

![Thieno[3,2-b]pyridin-3-ylmethanamine](/img/structure/B1652250.png)

![Pentanoic acid, 5-[(9-oxo-9H-xanthen-2-yl)oxy]-, ethyl ester](/img/structure/B1652251.png)

![2-(1,3-benzothiazol-2-ylamino)-2-oxo-1-phenylethyl 8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbodithioate](/img/structure/B1652254.png)